The compound 4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that belongs to the class of pyrrolopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. The molecular structure features a pyrrole fused with a pyridine ring, which is further substituted by a cyclohexene moiety.
This compound is often synthesized in laboratory settings and can be found in various chemical databases and research articles. Notable sources include PubChem, which provides detailed chemical information and classifications, as well as patents that explore its synthetic methods and applications in drug development .
4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine can be classified as:
The synthesis of 4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions that may include cyclization processes. Common methods include:
The synthesis may involve:
The molecular formula for 4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine is . The structure can be described as follows:
The structural representation can be visualized through molecular modeling software or chemical drawing tools, where bond angles and lengths can be analyzed for stability and reactivity.
4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, including:
Reactions are often characterized by:
The mechanism of action for 4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine is closely related to its interactions with biological targets. It may act as an inhibitor or modulator in biochemical pathways:
Quantitative data on binding affinities (e.g., Ki values) can often be found in pharmacological studies or drug discovery literature.
Relevant data from chemical databases provide insights into these properties for practical applications in research and industry.
4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine has potential applications in several fields:
The pyrrolo[2,3-b]pyridine scaffold (commonly termed 7-azaindole) represents a privileged structural motif in medicinal chemistry due to its balanced physiochemical properties and versatile bioactivity profile. This bicyclic heteroaromatic system incorporates a pyrrole ring fused with a pyridine moiety, creating an electron-deficient π-system with hydrogen-bonding capabilities that favor interactions with biological targets, particularly protein kinases [3] [6]. Its isosteric relationship with purine nucleobases enables competitive binding at ATP sites, making it an indispensable template for designing kinase inhibitors [5] [9]. The scaffold’s synthetic tractability allows for regioselective functionalization at multiple positions (C-3, C-4, N-1, C-5), facilitating rational drug design approaches to optimize target affinity, selectivity, and pharmacokinetic properties. Among diverse substituents explored, the cyclohex-2-en-1-yl group at the C-4 position has emerged as a structurally distinctive moiety conferring unique conformational and electronic properties to the pharmacophore [1] [9].
The therapeutic exploration of pyrrolo[2,3-b]pyridine derivatives has evolved significantly over decades, transitioning from serendipitous discoveries to structure-based design paradigms:
Table 1: Evolution of Key Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery
Era | Representative Derivative | Primary Target(s) | Key Activity | Significance |
---|---|---|---|---|
Pre-2000 | Variolin B | Undefined (DNA?) | Antiproliferative | Natural product lead, inspired synthetic chemistry |
2000-2015 | 4-Pyridyl-C3 / Sulfonamide-C5 derivatives | TrkA | IC₅₀ = 1.67 nM; Anti-angiogenic (MCF7) | Validated kinase targeting via hinge-binding mimics |
Methyl 5-(2-chloro-6-methylbenzylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Abl, Src | IC₅₀ = 1.4 nM (Abl), 3.4 nM (Src) | Demonstrated potential in dual kinase inhibition | |
2015-Present | C4-cyclohexenyl derivatives (e.g., FGFR inhibitor 4h) | FGFR1-3 | IC₅₀ = 7-25 nM; Antiproliferative (4T1 cells) | Showcased impact of C4-alicyclic substituents on potency |
TNIK-focused pyrrolopyridines | TNIK | IC₅₀ < 1 nM; IL-2 suppression | Expanded scaffold utility to immunomodulation |
The introduction of a cyclohex-2-en-1-yl moiety at the C-4 position of pyrrolo[2,3-b]pyridine represents a strategic design choice imparting critical pharmacophoric advantages:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5